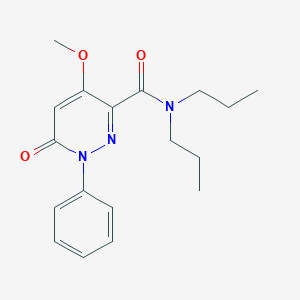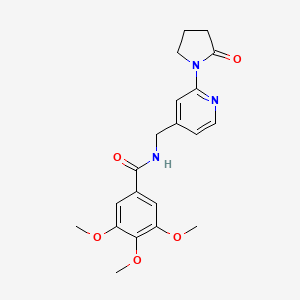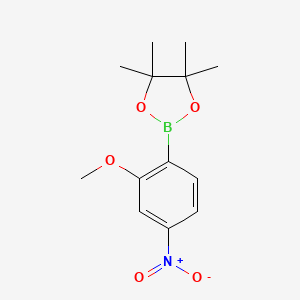![molecular formula C23H25N3O4S B2499323 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide CAS No. 361172-34-1](/img/structure/B2499323.png)
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide" is a complex molecule that appears to be related to various research areas, including organic synthesis, molecular structure analysis, and biological evaluation. While the provided papers do not directly discuss this compound, they offer insights into similar molecular frameworks and their properties, which can be extrapolated to hypothesize about the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including condensation, rearrangement, and various forms of activation. For instance, the synthesis of 1-(2,5-dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one was achieved through an aldol condensation reaction, indicating that similar strategies could potentially be applied to the synthesis of the target compound . Additionally, the use of microwave-accelerated condensation and Dimroth rearrangement in the synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines suggests that advanced techniques could be employed to optimize the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray diffraction and spectroscopic data, including vibrational frequencies and nuclear magnetic resonance (NMR), are commonly used to confirm the structure of such molecules . The target compound's structure could similarly be elucidated using these techniques. Furthermore, theoretical methods like density functional theory (DFT) can provide insights into the stability and electronic properties of the molecule, as demonstrated in the analysis of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its electronic structure, which can be investigated through natural bond orbital (NBO) analysis and studies of intramolecular charge transfer. For example, the high reactivity of the free base and cationic species of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was supported by high energy values of σ→σ* and σ→π* transitions . Such analyses could predict the reactivity of the target compound in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility and stability, are essential for its practical applications. The solvation energy values and stability in solution of the synthesized compounds provide valuable information that could be relevant to the target compound . Additionally, the biological evaluation of synthesized compounds, such as their inhibitory potency against protein kinases, can inform the potential pharmacological applications of the target compound .
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Studies
Research has shown that compounds structurally related to N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide are involved in advanced synthesis and structural studies. For instance, Skladchikov et al. (2013) studied the synthesis and structure of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline derivatives, highlighting the complexity of these molecular structures (Skladchikov et al., 2013).
2. Luminescent Properties and Liquid Crystal Research
Compounds with similar structures have been used in the study of luminescent properties and liquid crystal research. For example, Moyano et al. (2013) explored the self-assembly of 4-aryl-1H-pyrazoles for luminescent supramolecular columnar liquid crystals, demonstrating potential applications in advanced materials science (Moyano et al., 2013).
3. Photovoltaic Device Applications
Research by Zhou et al. (2010) into thieno[3,4-b]pyrazine-based donor−acceptor copolymers, which share a structural similarity with the compound , indicated applications in photovoltaic devices. This research demonstrates the compound's potential utility in renewable energy technologies (Zhou et al., 2010).
4. Potential Pharmacological Activities
Although details related to drug use, dosage, and side effects are excluded, it is noteworthy that compounds structurally similar to N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide have been studied for their potential pharmacological activities. For instance, research by Bailey et al. (1985) on 3,4-diphenyl-1H-pyrazole-1-propanamine antidepressants demonstrates the potential of these compounds in the field of medicinal chemistry (Bailey et al., 1985).
5. Synthesis and Reactivity in Organic Chemistry
The compound's related structures are also significant in organic chemistry research focusing on synthesis and reactivity. Shibuya (1981) explored the reaction of 2,4,6-triphenyl-1,3-oxazinylium perchlorate with amino compounds, leading to the formation of various heterocyclic compounds, which is relevant to the study of the compound (Shibuya, 1981).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-13-6-14(2)8-16(7-13)26-22(17-11-31-12-18(17)25-26)24-23(27)15-9-19(28-3)21(30-5)20(10-15)29-4/h6-10H,11-12H2,1-5H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIVBMGQADOEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2499247.png)
![(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2499250.png)

![2-(3-Methylbutylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2499252.png)

![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide](/img/structure/B2499257.png)
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2499258.png)
![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2499260.png)
![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2499261.png)

